molecular formula C12H11NO B599430 1-Azulenecarboxamide,  N-methyl- CAS No. 198963-29-0

1-Azulenecarboxamide, N-methyl-

Cat. No.: B599430
CAS No.: 198963-29-0
M. Wt: 185.226
InChI Key: DVSCVHHNIKUUFC-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Data

¹H NMR (CDCl₃, 300 MHz) :

  • Azulene protons : Resonances between δ 6.8–8.2 ppm , characteristic of aromatic protons in azulene derivatives. Protons near the electron-withdrawing carboxamide group (e.g., position 2) deshield to δ 7.5–8.2 ppm .
  • N-methyl group : A singlet at δ 2.98 ppm (3H, –NHCH₃) .
  • Amide proton : Absent due to N-methyl substitution.

¹³C NMR (CDCl₃, 75 MHz) :

  • Carbonyl carbon : δ 167.5 ppm (C=O) .
  • Azulene carbons : Signals between δ 110–150 ppm , with the carboxamide-bearing carbon (C1) at δ 140.6 ppm .
  • N-methyl carbon : δ 30.2 ppm (–NHCH₃) .

Infrared (IR) Absorption Profiles

Key IR bands (KBr, cm⁻¹):

  • C=O stretch : Strong absorption at 1650–1680 cm⁻¹ , indicative of the amide carbonyl .
  • C–N stretch : Medium intensity band at 1250–1300 cm⁻¹ .
  • Aromatic C–H bends : Peaks at 750–900 cm⁻¹ , consistent with azulene’s bicyclic structure .

The absence of N–H stretches (typically 3300 cm⁻¹) confirms N-methyl substitution.

Mass Spectrometric Fragmentation Patterns

EI-MS (70 eV) :

  • Molecular ion : m/z 185.1 ([M]⁺), matching the molecular weight .
  • Major fragments :
    • m/z 170.1 ([M–CH₃]⁺, 100% abundance) from N-methyl group loss.
    • m/z 143.0 ([M–CONHCH₃]⁺) corresponding to the azulene core .

Comparative Analysis with Azulene Core Derivatives

Property 1-Azulenecarboxamide, N-methyl- Azulene Azulene-1-carboxylic acid
Molecular Formula C₁₂H₁₁NO C₁₀H₈ C₁₁H₈O₂
Polarity Moderate (amide group) Nonpolar High (carboxylic acid)
UV-Vis λₘₐₓ (nm) 340–360 (bathochromic shift) 280–300 320–340
Solubility Soluble in DMSO, CHCl₃ Insoluble Soluble in polar solvents

Electronic Effects :

  • The methylcarboxamide group withdraws electron density via resonance, reducing azulene’s natural dipole moment (4.4 D) .
  • Compared to azulene-1-carboxylic acid, the amide derivative exhibits lower acidity (pKa ~15 vs. ~4.5) due to reduced electron withdrawal .

Reactivity :

  • The amide group directs electrophilic substitution to position 3 or 5 of azulene, contrasting with azulene’s inherent preference for position 1 .

Properties

CAS No.

198963-29-0

Molecular Formula

C12H11NO

Molecular Weight

185.226

IUPAC Name

N-methylazulene-1-carboxamide

InChI

InChI=1S/C12H11NO/c1-13-12(14)11-8-7-9-5-3-2-4-6-10(9)11/h2-8H,1H3,(H,13,14)

InChI Key

DVSCVHHNIKUUFC-UHFFFAOYSA-N

SMILES

CNC(=O)C1=C2C=CC=CC=C2C=C1

Synonyms

1-Azulenecarboxamide, N-methyl-

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Functional Group Differences: The carboxamide group in 1-Azulenecarboxamide, N-methyl- is less electrophilic than the aldehyde group in the compared compounds. This reduces reactivity toward nucleophilic attacks, making the carboxamide more stable under basic or aqueous conditions . The N-methyl group further stabilizes the amide bond against hydrolysis, a common degradation pathway for non-methylated amides.

Substituent Effects: The aldehyde derivatives feature 4-methyl and 7-isopropenyl substituents, which may enhance π-conjugation and alter absorption spectra. The isopropenyl group in the aldehyde derivatives introduces steric hindrance, which could impede intermolecular stacking—a property critical for solid-state applications.

Hypothetical Physicochemical Properties :

  • Solubility : The carboxamide’s polar amide group likely increases solubility in polar solvents (e.g., DMSO, water) compared to the aldehyde derivatives, which are more lipophilic.
  • Stability : The N-methyl amide is expected to exhibit greater thermal and hydrolytic stability than aldehydes, which are prone to oxidation and dimerization.

Research Findings and Limitations

  • Synthetic Challenges: The synthesis of 1-Azulenecarboxamide, N-methyl- may require selective methylation of the amide nitrogen, a step that could involve reagents like methyl iodide under controlled conditions. No published protocols for this compound were identified in the evidence.
  • Biological Relevance : Azulene carboxamides are explored for antimicrobial and anti-inflammatory applications, but the N-methyl variant’s efficacy remains unverified .
  • Data Gaps : Experimental data (e.g., melting point, NMR spectra) for 1-Azulenecarboxamide, N-methyl- are absent in the provided evidence, necessitating extrapolation from analogs.

Q & A

Basic Research Questions

Q. How can NMR spectroscopy be optimized to characterize the N-methyl group in 1-Azulenecarboxamide derivatives, considering solvent-induced chemical shifts?

  • Methodological Answer : To minimize spectral overlap and enhance resolution, use aromatic deutero solvents (e.g., pyridine or benzene) to induce larger solvent shifts (~0.03–0.85 ppm) compared to nonaromatic solvents (<0.20 ppm) . Internal standards like tetramethylsilane (TMS) are critical for calibration. For structural elucidation, compare observed N-methyl chemical shifts (1.88–4.10 ppm range) against databases such as Ma and Warnhoff’s compilations. Mixed solvents (e.g., chloroform-pyridine) can resolve overlapping peaks by leveraging collision-complex formation between solute and solvent .

Q. What methodologies are effective for synthesizing N-methyl carboxamide derivatives, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves alkylation of carboxamide precursors using methylating agents (e.g., methyl iodide) under basic conditions. Post-synthesis, validate purity via GC-MS (quantification limit ~0.1 mg/L) or HPLC with fluorescence derivatization . For azulene derivatives, monitor reaction progress using thin-layer chromatography (TLC) with UV-active functional groups, and confirm structural integrity via 1H^{1}\text{H}-NMR (focusing on N-methyl singlet at 2.16–3.33 ppm in CDCl3_3) .

Q. How do solvent-solute interactions influence the NMR chemical shifts of N-methyl groups in azulene derivatives?

  • Methodological Answer : Solvent shifts arise from anisotropic shielding effects in aromatic solvents (e.g., benzene induces ring-current deshielding) and hydrogen bonding in polar solvents like DMSO. To isolate solvent effects, record spectra in incremental deutero solvent mixtures (e.g., chloroform-DMSO) and analyze trends. For azulene systems, prioritize solvents that minimize π-π stacking interference while maximizing N-methyl signal separation .

Advanced Research Questions

Q. What computational approaches predict the reactivity of N-methyl groups in azulene carboxamides during cycloaddition or electrophilic substitution?

  • Methodological Answer : Apply Molecular Electron Density Theory (MEDT) to analyze electronic properties (e.g., electrophilicity index, Fukui functions) using quantum-chemical software (Gaussian, ORCA). Electron Localization Function (ELF) and Natural Population Analysis (NPA) reveal charge distribution, while Molecular Electrostatic Potential (MEP) maps predict reactive sites. For example, N-methyl azomethine ylides show regioselectivity in [3+2] cycloadditions, guided by frontier orbital interactions .

Q. How can electrochemical studies combined with quantum calculations elucidate redox behavior in N-methyl azulene derivatives?

  • Methodological Answer : Use cyclic voltammetry (CV) to measure oxidation potentials (Eox_{\text{ox}}) and correlate with HOMO energies from DFT calculations. For N-methyl piperidone analogs, EHOMO_{\text{HOMO}} values (e.g., -5.3 to -5.8 eV for unsubstituted derivatives) align with experimental Eox_{\text{ox}} trends. This approach identifies electron-rich N-methyl groups prone to oxidation, informing stability assessments in drug design .

Q. What strategies resolve contradictions in solvent shift data when interpreting NMR spectra of N-methyl carboxamides?

  • Methodological Answer : Cross-validate solvent shifts using multiple deutero mixtures (e.g., chloroform-benzene vs. chloroform-DMSO) to distinguish solvent-specific effects from structural anomalies. For azulene derivatives, discrepancies may arise from conformational flexibility or intermolecular interactions. Use variable-temperature NMR to probe dynamic effects and Density Functional Theory (DFT) to model solvent-solute complexes .

Q. How can isotopic (13C/12C^{13}\text{C}/^{12}\text{C}) analysis track the biosynthetic origin of N-methyl groups in azulene alkaloids?

  • Methodological Answer : Employ 13C^{13}\text{C} NMR or isotope-ratio mass spectrometry (IRMS) to measure position-specific 13C^{13}\text{C} depletion in N-methyl groups. Compare with AdoMet-derived methylation patterns (e.g., caffeine’s N-methyl δ13C^{13}\text{C} ≈ -30‰). For azulene systems, this identifies enzymatic vs. non-enzymatic methylation pathways, critical for metabolic engineering .

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